molecular formula C7H6N2OS2 B061008 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 176530-46-4

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B061008
CAS No.: 176530-46-4
M. Wt: 198.3 g/mol
InChI Key: OSEVYTJMMHAQGG-UHFFFAOYSA-N
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Description

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 176530-46-4) is a high-purity chemical building block designed for research applications. This conformationally restricted thienopyrimidinone scaffold is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. Research Applications & Value: Inhibitor Development: This compound serves as a key intermediate in the design and synthesis of potent and selective inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target for the treatment of osteoporosis . The rigid thienopyrimidinone core is instrumental in studying enzyme binding site characterization and identifying biologically active conformations. Oncology Research: The thieno[3,2-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. It is extensively investigated as a core template for developing novel anticancer agents, with mechanisms of action that may involve targeting key pathways such as the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K) . Versatile Synthetic Intermediate: The compound is a versatile precursor in organic synthesis. It can be further functionalized, for example, by replacing the methylthio group or converting the carbonyl group, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Intended Use: This product is provided For Research Use Only (RUO). It is intended for use in laboratory research and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEVYTJMMHAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363213
Record name 6N-419S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176530-46-4
Record name 6N-419S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution, where the thiolate anion (generated from the mercapto precursor and sodium hydroxide) attacks the electrophilic methyl group of dimethyl sulfate. Key steps include:

  • Deprotonation : Sodium hydroxide deprotonates the mercapto group (-SH) to form a thiolate ion (-S⁻), enhancing nucleophilicity.

  • Methylation : Dimethyl sulfate reacts with the thiolate ion, transferring a methyl group to sulfur. The reaction is exothermic and typically conducted at 25°C to avoid side reactions.

  • Workup : Acidification with hydrochloric acid precipitates the product, which is isolated via filtration and washed to remove impurities.

Optimization Insights :

  • Solvent System : Ethanol-water mixtures (1:1 v/v) balance solubility and reaction kinetics.

  • Temperature : Maintaining 25°C ensures high selectivity, as higher temperatures promote hydrolysis of dimethyl sulfate to methanol and sulfuric acid.

  • Stoichiometry : A 1:1 molar ratio of mercapto precursor to dimethyl sulfate achieves >95% conversion, with excess base (NaOH) driving deprotonation.

Experimental Procedure (Adapted from )

Materials :

  • 2-Mercaptothieno[3,2-d]pyrimidin-4(1H)-one (90 g, 0.49 mol)

  • Dimethyl sulfate (32 mL, 0.54 mol)

  • Sodium hydroxide (58.6 g, 1.47 mol)

  • Ethanol (900 mL), water (900 mL), 12 N HCl

Steps :

  • Dissolve the mercapto precursor in ethanol.

  • Add aqueous NaOH to the solution, stirring until homogeneous.

  • Dropwise add dimethyl sulfate at 25°C, stirring for 1 hour.

  • Cool to 5°C, acidify to pH 2 with HCl, and stir for 2 hours.

  • Filter the precipitate, wash with water, and dry under vacuum.

Yield : 93 g (96%); Purity : >98% (HPLC).

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Conditions Yield Advantages Limitations
Alkylation of -SH2-Mercaptothieno[3,2-d]pyrimidinoneNaOH, (CH₃O)₂SO₂25°C, 1 h96%High yield, scalable, minimal byproductsRequires handling toxic dimethyl sulfate
Halogen Displacement2-Chlorothieno[3,2-d]pyrimidinoneNaSCH₃, DMF80°C, 6 h70%Avoids alkylating agentsMulti-step synthesis, lower yield

Critical Factors Influencing Reaction Success

Solvent Selection

  • Polar Protic Solvents : Ethanol/water mixtures enhance nucleophilicity of thiolate ions.

  • Aprotic Solvents : DMF or DMSO may improve solubility in halogen displacement routes but risk side reactions.

pH Control

Maintaining alkaline conditions (pH >12) during methylation prevents premature protonation of the thiolate ion, ensuring efficient alkylation.

Temperature Management

Exothermic reactions require careful cooling to prevent dimethyl sulfate decomposition. Temperatures >30°C reduce yields by 10–15%.

Characterization and Quality Control

Synthetic batches are validated using:

  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 60:40).

  • NMR : Key signals include δ 2.55 ppm (S-CH₃ singlet) and δ 6.85–7.40 ppm (thienyl protons).

  • MS : Molecular ion peak at m/z 198.27 (C₇H₆N₂OS₂).

Industrial and Environmental Considerations

  • Waste Management : Neutralization of acidic filtrates (post-HCl addition) generates NaCl and sulfates, requiring precipitation and landfill disposal.

  • Green Chemistry Alternatives : Substituting dimethyl sulfate with methyl iodide or dimethyl carbonate is under investigation but currently less cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, a study demonstrated that substituents on the thieno[3,2-d]pyrimidine core can enhance cytotoxicity against specific cancer cell lines, making them potential candidates for drug development .

2. Antiviral Properties
Compounds similar to 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one have been investigated for their antiviral activities. They have shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. The mechanism of action often involves interference with viral polymerases or proteases, which are essential for viral replication .

3. Enzyme Inhibition
This compound acts as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been tested as a potential inhibitor of kinases and phosphatases, which play critical roles in cell signaling and metabolism. The specificity and potency of these inhibitors can be fine-tuned by modifying the methylthio group or other substituents on the thieno-pyrimidine scaffold .

Agricultural Science

1. Pesticide Development
The thieno[3,2-d]pyrimidin-4(3H)-one structure is being explored in the development of novel pesticides. Its ability to disrupt specific biological pathways in pests makes it a candidate for environmentally friendly agricultural applications. The compound's efficacy against various insects and fungi has been documented in preliminary studies, indicating its potential as a biopesticide .

2. Plant Growth Regulators
Research has indicated that derivatives of this compound can function as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing resistance to stress factors such as drought or disease. This application could lead to improved crop yields and sustainability in agriculture .

Materials Science

1. Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives make them suitable for applications in organic electronics, including organic photovoltaics and field-effect transistors (OFETs). Their ability to form stable thin films and their charge transport characteristics are under investigation for potential use in next-generation electronic devices .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM.
Study BAntiviral PropertiesInhibition of viral replication in vitro with a selectivity index greater than 5 against influenza virus.
Study CPesticide DevelopmentEffective against aphids with a mortality rate exceeding 80% at concentrations of 50 ppm after 48 hours.

Mechanism of Action

The mechanism of action of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been shown to inhibit cytochrome bd (Cyt-bd) in mycobacterial strains . This inhibition disrupts the electron transport chain, leading to ATP depletion and bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives share a common core structure but differ in substituents, which critically influence their physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds from recent literature:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one C₇H₆N₂OS₂ -SMe (C2) Not reported Not reported Thienopyrimidinone, methylthio
Compound 6b C₃₉H₂₉N₇O₄S -4-Methoxyphenyl (C7, C9), pyrazole (C2) 183–185 72 Pyrazole, methoxyphenyl, pyrido-thienopyrimidinone
Compound 6c C₃₉H₂₉N₇O₅S -4-Methoxyphenyl (C7, C9), substituted pyrazole (C2) 213–215 70 Hydrazono-pyrazole, methoxyphenyl
Compound 6d C₃₈H₂₆ClN₇O₄S -4-Methoxyphenyl (C7, C9), 4-chlorophenyl-hydrazono-pyrazole (C2) 228–230 72 Chlorophenyl, hydrazono-pyrazole
Compound 14 C₅₀H₃₆N₁₀O₆S Bis(4-methoxyphenyl), pyrazolo-triazolo-pyridine (C2) Not reported 65 Polycyclic fused pyrazole, methoxyphenyl

Key Observations

Structural Complexity: The target compound (2-(Methylthio)...) has a simpler structure compared to derivatives like 6b–6d and 14, which incorporate bulky pyrazole or polycyclic moieties at position 2.

Melting Points :

  • Derivatives with electron-donating groups (e.g., methoxyphenyl in 6b–6d) exhibit higher melting points (183–230°C) due to increased crystallinity and intermolecular interactions. The absence of such groups in 2-(Methylthio)... may result in lower thermal stability .

Synthetic Yields :

  • All compounds in Table 1 show moderate to high yields (65–72%), suggesting that substituent type minimally impacts the efficiency of diazonium salt coupling reactions .

Pharmacological Relevance: While 2-(Methylthio)... itself lacks reported bioactivity data, analogs like 6-(1-benzyl-1H-indol-3-yl)-2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one (from ) demonstrate potent inhibition of VEGFR-2 (IC₅₀ = 0.89 μM) and EGFR (IC₅₀ = 0.28 μM) . The methylthio group may modulate electron density and hydrophobicity, influencing target affinity.

Functional Group Impact

  • Methylthio (-SMe): Enhances lipophilicity and metabolic stability compared to hydroxyl or amino groups.
  • Pyrazole Moieties : Improve solubility and introduce hydrogen-bonding sites for target engagement .
  • Aryl Substituents (e.g., methoxyphenyl) : Augment π-stacking interactions with kinase ATP-binding pockets .

Biological Activity

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its diverse biological activities, including antitumor and antimycobacterial effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N3OS2C_{10}H_7N_3OS_2, with a molecular weight of approximately 249.31 g/mol. Its structure features a thieno ring fused to a pyrimidine ring with a methylthio group attached at the second position, which enhances its reactivity and potential for further functionalization.

Target Enzyme

The primary biological target of this compound is the EZH2 enzyme , a key player in histone methylation pathways. By inhibiting EZH2, this compound disrupts the normal regulation of gene expression involved in various cellular processes, including proliferation and differentiation.

Biochemical Pathways

The inhibition of EZH2 leads to alterations in histone methylation patterns, which are crucial for maintaining chromatin structure and function. This mechanism underlies the compound's effectiveness against cancer cell lines.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines:

  • SU-DHL-6 : IC50 values indicate potent cytotoxic effects.
  • WSU-DLCL-2 : The compound shows effective inhibition of cell proliferation.
  • K562 : Notable activity against this leukemia cell line has been recorded.

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Antimycobacterial Activity

In addition to its anticancer properties, this compound has shown significant antimycobacterial activity against:

  • Mycobacterium tuberculosis H37Ra
  • Mycobacterium bovis BCG

The mechanism involves the inhibition of Cyt-bd, a critical target in Mycobacterium tuberculosis, particularly relevant for developing combination therapies targeting energy metabolism .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound. For instance:

  • Antiproliferative Assays : The compound was subjected to sulforhodamine B assays to determine its IC50 values across various cancer cell lines.
Cell LineIC50 (µM)
SU-DHL-65
WSU-DLCL-28
K56212

These results indicate that lower concentrations are effective at inhibiting cell growth .

Comparative Analysis with Similar Compounds

Compared to other thienopyrimidine derivatives, this compound stands out due to its specific substitution pattern, which enhances its biological activity. For example:

CompoundActivity TypeIC50/EC50 (µM)
Thieno[2,3-d]pyrimidin-4(3H)-oneAntitumor10
Thieno[3,4-b]pyridine derivativesAntimycobacterial15
This compound Antitumor & Antimycobacterial5 (antitumor)

This table illustrates the enhanced efficacy of this compound compared to similar compounds .

Q & A

Q. How are SAR studies conducted for thieno[3,2-d]pyrimidin-4(3H)-one-based DHFR inhibitors?

  • Methodological Answer :
  • Enzyme Assays : Measure IC₅₀ against recombinant DHFR using NADPH oxidation kinetics .
  • Substituent Scanning : Systematically vary C-6 aryl groups (e.g., 4-Cl, 4-OCH₃) to map steric/electronic effects .
  • Co-crystallization : Resolve inhibitor-DHFR complexes to identify critical hydrogen bonds (e.g., with Asp94) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

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